molecular formula C15H24N2O3S B10960863 1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine

Katalognummer: B10960863
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: KYTWSLJBDBFJRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an isobutyl group and a 3-methoxyphenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 1-isobutylpiperazine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 1-isobutyl-4-[(3-hydroxyphenyl)sulfonyl]piperazine.

    Reduction: Formation of 1-isobutyl-4-[(3-methoxyphenyl)sulfanyl]piperazine.

    Substitution: Formation of various substituted piperazines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-ISOBUTYL-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
  • 1-ISOBUTYL-4-[(3-HYDROXYPHENYL)SULFONYL]PIPERAZINE
  • 1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFANYL]PIPERAZINE

Uniqueness

1-ISOBUTYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the isobutyl and 3-methoxyphenylsulfonyl groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C15H24N2O3S

Molekulargewicht

312.4 g/mol

IUPAC-Name

1-(3-methoxyphenyl)sulfonyl-4-(2-methylpropyl)piperazine

InChI

InChI=1S/C15H24N2O3S/c1-13(2)12-16-7-9-17(10-8-16)21(18,19)15-6-4-5-14(11-15)20-3/h4-6,11,13H,7-10,12H2,1-3H3

InChI-Schlüssel

KYTWSLJBDBFJRV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.